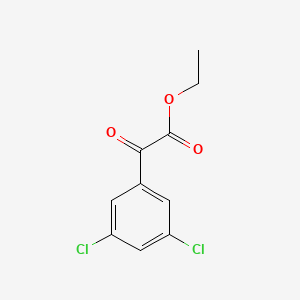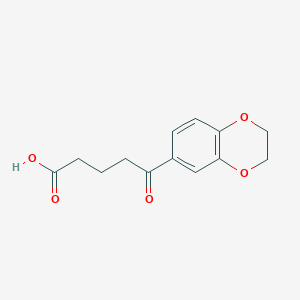
3-(4-Fluorophenyl)phenethyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)phenethyl alcohol is a compound that is part of a broader class of organic chemicals that may have various applications in material science, pharmaceuticals, and chemical synthesis. While the specific compound this compound is not directly mentioned in the provided papers, related compounds with the 4-fluorophenyl moiety are discussed, indicating the relevance of the fluorine substitution on the phenyl ring in influencing the chemical and physical properties of these compounds .
Synthesis Analysis
The synthesis of related fluorophenyl compounds involves multiple steps, including protection and deprotection of functional groups, as well as specific reactions tailored to introduce the fluorine atom into the phenyl ring. For instance, the synthesis of a benzyl ether-type protecting group for alcohols with a 3-fluorobenzyl moiety is achieved using a benzyl bromide precursor and is cleaved under specific conditions . Another example is the preparation of 3-fluoro-4-hexylthiophene, which involves perbromination followed by bromine/fluorine exchange . These methods highlight the complexity and precision required in the synthesis of fluorophenyl compounds.
Molecular Structure Analysis
The molecular structure of compounds containing the 4-fluorophenyl group is often characterized using various spectroscopic and computational techniques. For example, the optimized molecular structure and vibrational frequencies of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated using both experimental and theoretical methods, including Hartree-Fock and density functional theory calculations . The crystal structure of another compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, has been determined, revealing specific dihedral angles and intermolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of fluorophenyl compounds can be influenced by the presence of the fluorine atom, which can affect the electron distribution within the molecule. For instance, the interaction of alcohols with 4-fluorophenylacetylene has been studied, showing that the fluorine substitution impacts the hydrogen bonding behavior of the compound . Additionally, the presence of the fluorine atom can play a crucial role in the binding and potential biological activity of these compounds, as suggested by molecular docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds are often studied to understand their behavior in different environments. For example, the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in various solvent mixtures have been measured, and the data used to calculate parameters such as molar refraction and polarizability constant, which provide insights into dipole interactions and solute-solvent interactions . The solvatochromic behavior of nitro-substituted phenolates with the 4-fluorophenyl moiety has also been investigated, revealing insights into solvent-solvent and solute-solvent interactions10.
Safety and Hazards
This compound is classified as harmful if swallowed or in contact with skin. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c15-14-6-4-12(5-7-14)13-3-1-2-11(10-13)8-9-16/h1-7,10,16H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFZMCPTFRGQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374654 |
Source


|
| Record name | 3-(4-Fluorophenyl)phenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
840521-88-2 |
Source


|
| Record name | 3-(4-Fluorophenyl)phenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[4-(Ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B1302105.png)



